Hypobromous acid

Beschreibung

Eigenschaften

CAS-Nummer |

13517-11-8 |

|---|---|

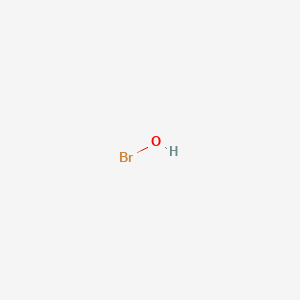

Molekularformel |

HBrO BrHO |

Molekulargewicht |

96.91 g/mol |

IUPAC-Name |

hypobromous acid |

InChI |

InChI=1S/BrHO/c1-2/h2H |

InChI-Schlüssel |

CUILPNURFADTPE-UHFFFAOYSA-N |

SMILES |

OBr |

Kanonische SMILES |

OBr |

Andere CAS-Nummern |

14380-62-2 15656-19-6 13517-11-8 |

Synonyme |

HOBr hydrogen oxybromide hypobromous acid hypobromous acid, ion (1-) hypobromous acid, potassium salt hypobromous acid, sodium salt sodium hypobromite |

Herkunft des Produkts |

United States |

Foundational & Exploratory

A Technical Guide to Hypobromous Acid: Formula, Structure, and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hypobromous acid (HOBr) is a weak, unstable inorganic acid that serves as a potent oxidizing and brominating agent. It is a key reactive oxygen species in biological immune responses and is utilized commercially as a disinfectant, bleach, and deodorant.[1][2][3][4] This technical guide provides a comprehensive overview of the chemical formula, molecular structure, physicochemical properties, and detailed experimental protocols for the synthesis of this compound. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this reactive halogen species for laboratory and industrial applications.

Chemical Formula and Molecular Structure

This compound is represented by the chemical formula HOBr or HBrO .[3][5] The bromine atom in HOBr exists in the +1 oxidation state.[1][3][4]

Molecular Structure: The molecule adopts a bent or V-shaped geometry , analogous to water and hypochlorous acid.[6][7] This structure is a consequence of the central oxygen atom being bonded to one hydrogen and one bromine atom, with two non-bonding lone pairs of electrons. These lone pairs exert greater repulsion than the bonding pairs, compressing the H-O-Br bond angle. The molecule is polar due to its asymmetrical geometry and the polarity of the O-H and O-Br bonds.[7]

Physicochemical and Structural Properties

The quantitative properties of this compound are summarized in the tables below. These values are compiled from various experimental and computational studies.

Table 1: General Physicochemical Properties

| Property | Value | References |

| Molar Mass | 96.911 g/mol | [3][4][6] |

| Appearance | Occurs only in solution; pale yellow color | [5] |

| Density | 2.470 g/cm³ | [3][4][6] |

| Boiling Point | 20–25 °C (decomposes) | [3][6] |

| Acidity (pKa) | 8.60–8.65 | [2][3][6][8][9] |

Table 2: Molecular Structure Parameters

| Parameter | Value | Method | References |

| H-O-Br Bond Angle | ~102.3° | Experimental | [10] |

| ~110.4° | Not Specified | [7] | |

| O-H Bond Length | 0.97 Å (0.097 nm) | Not Specified | [7] |

| O-Br Bond Length | 1.80 Å (0.18 nm) | Not Specified | [7] |

| 1.834 Å | Experimental |

Table 3: Spectroscopic Data (Vibrational Frequencies)

| Vibrational Mode | Frequency (cm⁻¹) | Phase | References |

| OH Stretch | 3614.90 | Gas | |

| Bend | 1162.57 | Gas | |

| OBr Stretch | 620.23 | Gas |

Synthesis and Experimental Protocols

This compound is unstable and is typically prepared in aqueous solution for immediate use (in situ).[2] Several methods exist for its synthesis, from classic laboratory preparations to controlled industrial generation.

Protocol 1: Laboratory Synthesis via Bromine Water and Silver(I) Oxide

This method produces a relatively pure solution of this compound by precipitating the bromide byproduct as insoluble silver bromide.

Reaction: 2Br₂ + Ag₂O + H₂O → 2HOBr + 2AgBr(s)

Materials:

-

Bromine (Br₂)

-

Silver(I) oxide (Ag₂O), finely powdered

-

Distilled water

-

Magnetic stirrer and stir bar

-

Filtration apparatus (e.g., Buchner funnel, filter paper)

-

Ice bath

Procedure:

-

Prepare Bromine Water: In a fume hood, cautiously add a small amount of liquid bromine to cold distilled water in a flask. Stir until the bromine has dissolved to create a saturated or near-saturated orange-colored solution.

-

Cool the Solution: Place the flask containing the bromine water in an ice bath and allow it to cool to near 0 °C.

-

Add Silver(I) Oxide: While vigorously stirring the cold bromine water, slowly add small portions of finely powdered silver(I) oxide. The reaction is exothermic; maintain the temperature below 5 °C.

-

Monitor Reaction: Continue adding silver(I) oxide until the orange color of the bromine water disappears, indicating the consumption of Br₂. A pale yellow precipitate of silver bromide (AgBr) will form.

-

Isolate Product: Immediately filter the cold solution using a Buchner funnel to remove the precipitated silver bromide. The filtrate is a dilute aqueous solution of this compound.

-

Storage and Use: The resulting HOBr solution is unstable and should be kept cold, protected from light, and used promptly.

Protocol 2: On-Site Industrial Generation for Disinfection

This is a common commercial method for producing this compound for water treatment, which involves the reaction of a bromide precursor with a hypochlorite source.[1]

Reaction: HBr + NaOCl → HOBr + NaCl

Materials & Equipment:

-

Hydrogen bromide (HBr) solution (e.g., 48%)

-

Sodium hypochlorite (NaOCl) solution (industrial bleach, e.g., 12.5%)

-

Process water for dilution

-

Chemical metering pumps for HBr and NaOCl

-

In-line static mixer or a stirred blending tank

-

pH meter and controller

-

Safety equipment for handling corrosive chemicals

Procedure (In-Line Blending):

-

System Setup: Configure two chemical metering pumps to inject HBr and NaOCl into a process water line. The injection points should be sequential, with the HBr injected just upstream of the NaOCl to prevent scale buildup in the bleach injector.[1]

-

Set Stoichiometry: Adjust the pump flow rates to achieve a near 1:1 molar ratio of HBr to NaOCl.

-

Dilution: The process water flow rate should be set to achieve the target final concentration of HOBr, typically between 100-300 ppm.[1]

-

Mixing: Pass the combined stream through a static mixer to ensure rapid and complete reaction. The reaction is typically complete within seconds.[1]

-

pH Control: Install a pH probe downstream of the mixer. The pH of the final solution should be controlled to be within the range of 6.9–7.4 for optimal HOBr stability and efficacy.[1] Adjust the relative pumping rates of the acid (HBr) and base (NaOCl) to maintain this pH.

-

Concentration Verification: The concentration of the generated this compound (reported as available bromine) can be verified using a DPD (N,N-diethyl-p-phenylenediamine) test kit or standard iodometric titration methods.[1]

Biological Production and Significance

In vertebrates, this compound is endogenously produced by the enzyme eosinophil peroxidase (EPO) , which is found in eosinophils, a type of white blood cell. This process is a critical part of the innate immune response, particularly against parasites.[1][4] The enzyme catalyzes the oxidation of bromide ions (Br⁻) using hydrogen peroxide (H₂O₂).[1][2]

Reaction: Br⁻ + H₂O₂ --(Eosinophil Peroxidase)--> HOBr + OH⁻

While the plasma concentration of bromide is much lower than chloride, the resulting HOBr is a powerful electrophile and cytotoxic agent that contributes to pathogen clearance and inflammatory responses.[1]

References

- 1. envirotech.com [envirotech.com]

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. ir.csmcri.res.in [ir.csmcri.res.in]

- 6. prepchem.com [prepchem.com]

- 7. rsc.org [rsc.org]

- 8. envirotech.com [envirotech.com]

- 9. This compound, a powerful endogenous electrophile: Experimental and theoretical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound, a powerful endogenous electrophile: Experimental and theoretical studies. | Sigma-Aldrich [sigmaaldrich.com]

In-depth Technical Guide on the Core Physical and Chemical Properties of Aqueous HOBr

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hypobromous acid (HOBr) is a weak and unstable inorganic acid that exists only in aqueous solutions.[1][2] It is a significant reactive bromine species in numerous chemical and biological processes, acting as both an oxidizing and brominating agent. This guide provides a detailed examination of the physical and chemical properties of aqueous HOBr, including its stability, decomposition pathways, spectral characteristics, and reactivity. This document also outlines experimental protocols for its preparation and quantification, presents quantitative data in structured tables, and uses Graphviz to visualize key chemical processes.

Introduction

This compound (HOBr) is a bromine oxoacid that cannot be isolated in its pure form due to its inherent instability.[1][2] Consequently, it is exclusively handled and studied in aqueous solutions.[1][2] HOBr is recognized for its potent oxidizing and brominating capabilities, making it a subject of interest in diverse fields such as water treatment and pharmacology.[1][3] In biological systems, HOBr is endogenously produced by enzymes like eosinophil peroxidase and myeloperoxidase, which catalyze the oxidation of bromide ions by hydrogen peroxide.[1][4] This biological production highlights its role in the inflammatory response and immune defense.[4]

Physical Properties of Aqueous HOBr

The physical characteristics of aqueous HOBr are influenced by its dilute and unstable nature. Key physical properties are summarized in the table below.

Table 1: Physical Properties of Aqueous HOBr

| Property | Value |

| Molar Mass | 96.911 g/mol [1] |

| Appearance in Solution | Pale yellow[5] |

| Odor | Pungent, similar to bromine[6] |

| pKa (at 25 °C) | 8.60 - 8.65[1][7][8] |

| UV-Vis Absorption (λmax) | ~262 nm |

| Molar Absorptivity (ε) at λmax | ~150 M⁻¹cm⁻¹ |

Chemical Properties and Reactions of Aqueous HOBr

Stability and Decomposition

Aqueous solutions of HOBr are unstable and undergo decomposition, particularly in the presence of light.[5] The stability of HOBr is also dependent on its concentration, with more concentrated solutions decomposing more rapidly.[9] The primary decomposition pathway is a disproportionation reaction where hypobromite ions (OBr⁻) form bromide (Br⁻) and bromate (BrO₃⁻) ions.[1][10]

Decomposition Reaction: 3BrO⁻(aq) → 2Br⁻(aq) + BrO₃⁻(aq)[1][10]

Acid-Base Properties

HOBr is a weak acid that establishes an equilibrium in water with the hypobromite ion (OBr⁻).[1][2] The acid dissociation constant (pKa) is approximately 8.65 at 25 °C, meaning that at a physiological pH of 7.4, HOBr is the predominant species.[1]

Acid-Base Equilibrium: HOBr(aq) ⇌ H⁺(aq) + OBr⁻(aq)[1]

Oxidizing and Brominating Agent

HOBr is a potent oxidizing agent and an effective electrophilic brominating agent.[11] It reacts rapidly with a variety of inorganic and organic compounds.[3]

-

Reaction with Inorganic Compounds: HOBr reacts quickly with inorganic species such as ammonia, iodide, sulfite, and nitrite.[3]

-

Reaction with Organic Compounds: It exhibits high reactivity towards phenolic compounds, amines, sulfamides, and sulfur-containing compounds.[3] For instance, the reaction with phenolic groups has apparent second-order rate constants in the range of 10³–10⁵ M⁻¹s⁻¹ at pH 7.[3]

-

Electrophilic Bromination: HOBr can act as a powerful electrophile, participating in electrophilic substitution reactions with aromatic compounds like anisole and uridine.[11]

-

Addition to Alkenes: HOBr adds across carbon-carbon double bonds in alkenes to form bromohydrins.[12] This reaction typically follows Markovnikov's rule, where the hydroxyl group attaches to the more substituted carbon.[12]

Experimental Protocols

Preparation of Aqueous HOBr Solution

A common laboratory method for preparing aqueous HOBr involves the reaction of bromine with water, where the resulting hydrobromic acid is neutralized to shift the equilibrium towards HOBr formation.[10]

Methodology:

-

Add bromine (Br₂) to water to establish the following equilibrium: Br₂(aq) + H₂O(l) ⇌ HOBr(aq) + HBr(aq)[1]

-

To drive the equilibrium to the right, a substance that removes HBr is added. A common method is the addition of a silver salt, such as silver nitrate, to precipitate silver bromide.[13]

-

The resulting solution is a dilute aqueous solution of this compound.

Another method involves the reaction of a bromide source with an oxidizing agent, such as mixing hydrogen bromide with sodium hypochlorite.[9][14]

Determination of HOBr Concentration

The concentration of HOBr in an aqueous solution can be determined using spectrophotometry.

Methodology:

-

Measure the UV-Vis absorbance spectrum of the HOBr solution.

-

Identify the absorbance maximum at approximately 262 nm.

-

Calculate the concentration using the Beer-Lambert Law (A = εbc), where A is the absorbance, ε is the molar absorptivity coefficient (~150 M⁻¹cm⁻¹), b is the path length of the cuvette (typically 1 cm), and c is the concentration.

Visualizations

Caption: Fig. 1: Key Equilibria and Decomposition of Aqueous HOBr

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Hypobromous_acid [chemeurope.com]

- 3. Oxidative treatment of bromide-containing waters: formation of bromine and its reactions with inorganic and organic compounds--a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fluorescent Probes for Selective Recognition of this compound: Achievements and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ir.csmcri.res.in [ir.csmcri.res.in]

- 6. Hydrogen Bromide | HBr | CID 260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Solved (8) VI. This compound, HOBr, has a pKa of 8.64. | Chegg.com [chegg.com]

- 8. Solved The value of pKa for this compound, HBrO, is 8.60. | Chegg.com [chegg.com]

- 9. envirotech.com [envirotech.com]

- 10. Acide hypobromeux — Wikipédia [fr.wikipedia.org]

- 11. This compound, a powerful endogenous electrophile: Experimental and theoretical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. testbook.com [testbook.com]

- 13. acp.copernicus.org [acp.copernicus.org]

- 14. grokipedia.com [grokipedia.com]

A Technical Guide to the Acid Dissociation Constant (pKa) of Hypobromous Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the acid dissociation constant (pKa) and the acid dissociation constant (Ka) of hypobromous acid (HOBr). It includes a summary of quantitative data, detailed experimental protocols for pKa determination, and a visualization of a key biological pathway involving this compound. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of chemistry, biology, and pharmacology.

Introduction to this compound

This compound is a weak, unstable acid that plays a significant role in various chemical and biological processes. It is a powerful oxidizing and brominating agent. In biological systems, it is notably produced by eosinophils, a type of white blood cell, as part of the innate immune response. Its chemical properties are largely governed by its acid-base equilibrium in aqueous solutions.

The dissociation of this compound in water is represented by the following equilibrium:

H₂O + HOBr ⇌ H₃O⁺ + OBr⁻

The equilibrium constant for this dissociation is the acid dissociation constant (Ka), which is a measure of the strength of the acid. The pKa, which is the negative logarithm of the Ka, is also commonly used to express acid strength.

Quantitative Data: pKa and Ka of this compound

The acid dissociation constant (pKa) of this compound has been determined by various methods. The accepted values are summarized in the table below.

| Parameter | Value | Reference(s) |

| pKa | 8.63 - 8.65 | [1][2][3] |

| Acid Dissociation Constant (Ka) | 2.3 x 10⁻⁹ | [1] |

These values indicate that this compound is a weak acid. At a physiological pH of 7.4, it exists predominantly in its undissociated form (HOBr).

Experimental Protocols for pKa Determination

The determination of the pKa of a weak acid like this compound can be achieved through several established experimental methods. The two most common and reliable methods are potentiometric titration and UV-Vis spectrophotometry.

Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of an acid. It involves the gradual addition of a strong base of known concentration to a solution of the weak acid, while monitoring the pH of the solution with a pH meter.

Methodology:

-

Preparation of Solutions:

-

Prepare a standardized solution of a strong base, typically 0.1 M Sodium Hydroxide (NaOH).

-

Prepare a solution of this compound of known concentration (e.g., 0.1 M). Due to the instability of this compound, it is often generated in situ by reacting bromine water with a mercury(II) oxide suspension and then filtered.

-

Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

-

-

Titration Procedure:

-

Place a known volume of the this compound solution into a beaker with a magnetic stir bar.

-

Immerse the calibrated pH electrode into the solution.

-

Begin adding the standardized NaOH solution in small, precise increments from a burette.

-

After each addition, allow the pH reading to stabilize and record the pH and the volume of NaOH added.

-

Continue the titration well past the equivalence point, which is the point where the moles of added base equal the initial moles of acid.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

-

The equivalence point is identified as the point of steepest inflection on the curve. This can be more accurately determined by plotting the first or second derivative of the titration curve.

-

The pKa is equal to the pH at the half-equivalence point (the point where half of the volume of NaOH required to reach the equivalence point has been added). At this point, the concentrations of the undissociated acid (HOBr) and its conjugate base (OBr⁻) are equal.

-

UV-Vis Spectrophotometry

This method is particularly useful for compounds that exhibit a change in their UV-Vis absorption spectrum upon ionization. Both this compound and the hypobromite ion have distinct absorption spectra.

Methodology:

-

Preparation of Buffer Solutions:

-

Prepare a series of buffer solutions with known pH values spanning the expected pKa of this compound (e.g., from pH 7 to pH 10).

-

-

Spectral Measurements:

-

Prepare two reference solutions of this compound at a known concentration.

-

Adjust the pH of one solution to a value well below the pKa (e.g., pH 2) to ensure the species is almost entirely in the protonated form (HOBr).

-

Adjust the pH of the second solution to a value well above the pKa (e.g., pH 12) to ensure the species is almost entirely in the deprotonated form (OBr⁻).

-

Record the UV-Vis absorption spectra of both reference solutions to determine the wavelength of maximum absorbance (λmax) for each species.

-

Prepare a series of solutions of this compound at the same concentration in each of the prepared buffer solutions.

-

Measure the absorbance of each of these solutions at the λmax determined for the acidic and basic forms.

-

-

Data Analysis:

-

The pKa can be determined by plotting the absorbance at a specific wavelength against the pH. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa.

-

Alternatively, the pKa can be calculated using the following equation for each pH: pKa = pH + log [(A - A_B) / (A_A - A)] where A is the absorbance of the solution at a given pH, A_A is the absorbance of the fully protonated form, and A_B is the absorbance of the fully deprotonated form.

-

Biological Significance and Signaling Pathway

This compound is a key component of the host defense mechanism mediated by eosinophils. These granulocytes generate this compound via the enzyme eosinophil peroxidase. The generated HOBr can then react with various pathogens and inflammatory mediators.

The following diagram illustrates the production of this compound by eosinophils and its subsequent reaction with a biological target, leading to the formation of brominated products.

References

stability and disproportionation of hypobromous acid solutions

An In-depth Technical Guide to the Stability and Disproportionation of Hypobromous Acid Solutions

Introduction

This compound (HOBr) is a weak, unstable halogen-based acid that exists primarily in aqueous solutions.[1][2][3] It is a powerful oxidizing agent and disinfectant, generated both commercially and biologically by enzymes such as eosinophil peroxidase.[2][3][4] Its efficacy as a biocide makes it a subject of significant interest in fields ranging from water treatment to drug development.[2][5] However, the inherent instability of HOBr, leading to its decomposition and disproportionation, presents considerable challenges for its storage and application. This guide provides a comprehensive technical overview of the factors governing the stability of this compound solutions and the kinetics and mechanisms of its disproportionation, tailored for researchers, scientists, and drug development professionals.

Stability of this compound Solutions

The persistence of this compound in solution is transient and highly dependent on a range of physical and chemical factors.[6] Generally, HOBr is considered metastable and can only be handled in dilute solutions, with concentrations typically below 0.7 moles per liter.[1][7]

Factors Affecting Stability

-

Concentration: The rate of HOBr degradation is directly proportional to its concentration.[8] Higher concentrations accelerate decomposition, significantly shortening the solution's half-life. For example, a 200-300 ppm solution of available bromine may have a half-life of about 10 days, whereas a 4000 ppm solution's half-life can be reduced to a few hours or less.[8]

-

pH: The pH of the solution is a critical determinant of HOBr stability. The disproportionation rate is maximal between pH 3 and 8.[9][10][11] Stability increases significantly at pH values above 8, where HOBr deprotonates to form the more stable hypobromite ion (OBr⁻).[9][10][11] The acid dissociation constant (pKa) for HOBr is approximately 8.65.[2] Below pH 3, the decomposition rate also decreases due to the reversibility of the initial reaction steps.[9][10][11]

-

Temperature: Elevated temperatures increase the rate of decomposition.[8] Therefore, for applications requiring greater stability, it is recommended to prepare and store HOBr solutions in cool water.[8]

-

Light: HOBr solutions are susceptible to photolytic decomposition. Exposure to light can cause the breakdown of this compound into hydrobromic acid and oxygen.[1] Consequently, solutions should be stored in dark or low-actinic light conditions to maintain their integrity.[11][12]

-

Catalysts: The decomposition of HOBr is catalyzed by general bases. Species such as hydrogen phosphate (HPO₄²⁻) and carbonate (CO₃²⁻) have been shown to increase the rate of disproportionation.[9][10][11] The presence of certain metal salts, including those of copper and silver, can also accelerate decomposition.[1]

Data Presentation: Stability of this compound

The following table summarizes quantitative data regarding the stability of HOBr solutions under various conditions.

| Parameter | Condition | Observation | Half-Life | Reference |

| Concentration | 200-300 ppm (as available bromine) | Slower decay rate | ~10 days | [8] |

| 4000 ppm (as available bromine) | Rapid decay rate | A few hours or less | [8] | |

| 4670 ppm (as bromine) | Decayed to 3692 ppm in 7 hours | ~20 hours | [7] | |

| 8620 ppm (as bromine) | Decayed to 4694 ppm in 8 hours | ~11 hours | [7] | |

| pH | 0.2 to 3 | Rate of disproportionation is suppressed | - | [9][10][11] |

| 3 to 8 | Maximum rate of disproportionation | - | [9][10][11] | |

| > 8 | Rate of disproportionation decreases significantly | - | [9][10][11] | |

| 7.00 | pH dropped to 5.79 over 7 hours (4670 ppm initial) | - | [7] | |

| 7.36 | pH dropped to 4.15 over 8 hours (8620 ppm initial) | - | [7] |

Disproportionation of this compound

Disproportionation is a specific type of redox reaction where a single species is simultaneously oxidized and reduced.[13][14] In the case of this compound, bromine in the +1 oxidation state is converted into species with both higher (bromate, BrO₃⁻, +5 state) and lower (bromide, Br⁻, -1 state; or bromine, Br₂, 0 state) oxidation states.

Kinetics and Mechanism

The disproportionation of aqueous this compound is a second-order reaction with respect to HOBr.[9][10][11] The overall rate expression is complex and highly pH-dependent, as shown below:

-d[Br(I)]/dt = n{(c/(c + [H⁺]))k₁ₐ + kₒ[B])[HOBr]² + k₁ᵦ[OBr⁻]²}[9][10]

Where:

-

n is a stoichiometric factor that varies from 2 to 5 depending on the pH.[9][10]

-

[B] represents a general base catalyst.

-

k₁ₐ, k₁ᵦ, kₒ, and c are rate constants or ratios of rate constants.

The reaction products are also dictated by the pH of the solution:

-

Below pH 4: The primary products are elemental bromine (Br₂) and bromate (BrO₃⁻), with a stoichiometric factor (n) of 5.[9][10][11]

-

From pH 4 to 7: The stoichiometry varies, with n ranging from 3 to 5.[9][10]

-

Above pH 8: The initial observable product is bromite (BrO₂⁻), with n initially being 2.[9][10][11]

Data Presentation: Kinetic Parameters for HOBr Disproportionation

The table below provides key kinetic data for the disproportionation reaction at 25.0 °C.

| Parameter | Value | Units | Description | Reference |

| k₁ₐ | 2 x 10⁻³ | M⁻¹s⁻¹ | Second-order rate constant for HOBr disproportionation | [9][10] |

| k₁ᵦ | 6 x 10⁻⁷ | M⁻¹s⁻¹ | Second-order rate constant for OBr⁻ disproportionation | [9][10] |

| c | 0.03 | M | Ratio of rate constants | [9][10] |

| kₒ (for HPO₄²⁻) | 0.05 | M⁻²s⁻¹ | General-base catalysis constant | [9][10][11] |

| kₒ (for CO₃²⁻) | 0.33 | M⁻²s⁻¹ | General-base catalysis constant | [9][10][11] |

Visualization: HOBr Disproportionation Pathways

The following diagram illustrates the pH-dependent pathways of this compound disproportionation.

Caption: pH-dependent disproportionation pathways of this compound.

Experimental Protocols

Preparation of this compound Solutions

Accurate and reproducible preparation of HOBr solutions is paramount for experimental studies. Several methods are reported in the literature.

-

Protocol 1: Reaction of Bromine Water with Silver Salts

-

Materials: Elemental bromine (Br₂), distilled water, silver phosphate (Ag₃PO₄) solid.

-

Procedure: Prepare a saturated solution of bromine in water. Add the bromine water to an excess of solid silver phosphate. The reaction is: 3Br₂ + 3H₂O + Ag₃PO₄(s) → 3HOBr + 3AgBr(s) + H₃PO₄.[12]

-

Purification: The resulting HOBr solution can be separated from the silver bromide precipitate and purified via vacuum distillation.[12]

-

Storage: Store the distillate in the dark at approximately 5°C to minimize decomposition.[12] Note that the choice of silver salt can influence the stability of the final solution.[1]

-

-

Protocol 2: On-Site Generation from Hydrogen Bromide and Hypochlorite

-

Materials: Aqueous hydrogen bromide (HBr), sodium hypochlorite (NaOCl, commercial bleach), and deionized water.

-

Procedure: Mix the hydrogen bromide solution and sodium hypochlorite solution in water. The reaction is: HBr + NaOCl → HOBr + NaCl.[8]

-

Control: The reaction is rapid and can be performed in-line or in a blending tank.[8] Maintaining cool water temperatures is crucial to slow decomposition.[8] The pH of the resulting solution should be near neutral (6.9-7.4) when stoichiometric amounts are used.[8]

-

Analytical Methods for Quantification and Stability Monitoring

-

Protocol 3: UV-Vis Spectrophotometry

-

Principle: this compound exhibits a characteristic absorbance band in the UV spectrum.

-

Methodology: Monitor the absorbance of the solution at approximately 260 nm, which is characteristic of the HOBr species.[1]

-

Application: This method is suitable for kinetic studies, allowing for real-time tracking of the formation or disproportionation of HOBr by observing changes in absorbance over time.[1]

-

-

Protocol 4: Iodometric Titration for Total Oxidizing Power

-

Principle: Oxidizing agents like HOBr, Br₂, and BrO₃⁻ will oxidize iodide (I⁻) to iodine (I₂), which can then be titrated with a standard thiosulfate solution.

-

Reagents: Potassium iodide (KI), standard sodium thiosulfate (Na₂S₂O₃) solution, starch indicator.

-

Procedure: Add an excess of potassium iodide to an acidified aliquot of the sample solution. Titrate the liberated iodine with the standard sodium thiosulfate solution until the solution becomes pale yellow. Add starch indicator (which turns blue-black in the presence of iodine) and continue the titration until the blue color disappears.[12][15]

-

Calculation: The concentration of total oxidizing species can be calculated from the volume of thiosulfate used. Specific procedures can be employed to differentiate between HOBr and other bromine species.[12]

-

Visualization: Experimental Workflow

The diagram below outlines a general experimental workflow for the preparation and analysis of a this compound solution.

Caption: General workflow for HOBr solution preparation and stability analysis.

Conclusion

The utility of this compound in various scientific and industrial applications is intrinsically linked to its chemical stability. This guide has detailed the critical factors—concentration, pH, temperature, and light—that govern the longevity of HOBr solutions. The disproportionation of HOBr is a complex, second-order process with pH-dependent pathways and products. A thorough understanding of these principles, coupled with robust experimental protocols for preparation and analysis, is essential for professionals seeking to harness the reactive properties of this compound effectively and reproducibly in research and development settings.

References

- 1. ir.csmcri.res.in [ir.csmcri.res.in]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Hypobromous_acid [chemeurope.com]

- 4. Fluorescent Probes for Selective Recognition of this compound: Achievements and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. iccontrols.com [iccontrols.com]

- 6. Stability of hypobromite solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. envirotech.com [envirotech.com]

- 8. envirotech.com [envirotech.com]

- 9. Kinetics of this compound Disproportionation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Kinetics of this compound Disproportionation. (1997) | Richard C. Beckwith | 53 Citations [scispace.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. Disproportionation - Wikipedia [en.wikipedia.org]

- 14. youtube.com [youtube.com]

- 15. researchgate.net [researchgate.net]

The Double-Edged Sword: Hypobromous Acid as a Reactive Oxygen Species in Inflammation and Disease

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Hypobromous acid (HOBr), a highly reactive oxygen species (ROS), is an integral component of the innate immune response, generated by peroxidases in granulocytes. While essential for host defense against pathogens, its indiscriminate reactivity makes it a potent mediator of tissue damage in a variety of inflammatory diseases. Characterized as a powerful electrophile and oxidant, HOBr rapidly reacts with a wide array of biological molecules, including proteins, lipids, and nucleic acids, leading to cellular dysfunction, apoptosis, and propagation of inflammation. The formation of stable biomarkers, such as 3-bromotyrosine, has confirmed its presence in pathologies like asthma and atherosclerosis. This guide provides a comprehensive technical overview of the generation, chemical biology, and pathophysiological roles of HOBr. We detail key experimental protocols for its study, present quantitative data on its reactivity, and visualize its biological pathways. Furthermore, we explore emerging therapeutic strategies aimed at mitigating HOBr-mediated damage, offering a perspective for drug development professionals in the field of inflammatory diseases.

Introduction: The Emerging Role of this compound

Reactive oxygen species are no longer viewed solely as toxic byproducts of metabolism but as critical signaling molecules and immune effectors. Among these, the hypohalous acids, hypochlorous acid (HOCl) and this compound (HOBr), stand out for their high reactivity. HOBr, the bromine analogue of HOCl, is a weak, unstable acid that serves as a potent oxidizing and brominating agent.[1] It is produced endogenously by immune cells, particularly eosinophils, as a primary defense mechanism against pathogens.[1][2][3]

However, the overproduction or misplaced generation of HOBr during chronic inflammation contributes significantly to host tissue damage.[4] Its role has been implicated in the pathophysiology of several inflammatory conditions, including asthma, allergic reactions, atherosclerosis, and cystic fibrosis.[5][6][7] Unlike some other ROS, HOBr is not just a strong oxidant but also a powerful electrophile, a characteristic that may explain its high reactivity and deleterious effects despite its lower endogenous concentration compared to HOCl.[8][9] Understanding the intricate role of HOBr is therefore critical for developing targeted therapies for these debilitating diseases.

Biological Generation of this compound

The primary route of HOBr production in vertebrates is through the enzymatic activity of heme peroxidases found within phagocytic immune cells.[10][11]

-

Eosinophil Peroxidase (EPO) : Eosinophils, key players in allergic inflammation and parasitic infections, are the principal source of HOBr.[2][4] Upon activation, EPO, an abundant enzyme in eosinophil granules, is released. In the presence of hydrogen peroxide (H₂O₂) and bromide ions (Br⁻), EPO catalyzes the formation of HOBr.[12][13] Notably, EPO shows a marked preference for bromide over chloride, even though chloride is present at a concentration over 1000-fold higher in plasma.[4]

-

Myeloperoxidase (MPO) : Neutrophils and monocytes also contribute to HOBr production through the action of myeloperoxidase.[5][14] While MPO is more commonly associated with the production of hypochlorous acid (HOCl) due to the high physiological concentration of chloride, it can also utilize bromide to generate HOBr.[14] It is estimated that in the presence of physiological halide concentrations, HOBr can account for approximately 13% of the total hypohalous acids produced by neutrophils.[14]

The enzymatic reaction is as follows:

Br⁻ + H₂O₂ + H⁺ --(Peroxidase)--> HOBr + H₂O [2]

This production pathway highlights the central role of eosinophil and neutrophil activation in inflammatory settings, leading to the localized and potentially damaging generation of HOBr.

Chemical Reactivity and Cellular Targets

HOBr is a highly reactive molecule that does not discriminate in its targets, leading to widespread modification of biomolecules. Its reactivity is generally much higher than that of HOCl with most biological targets.[6][15]

Proteins and Amino Acids

Proteins are major targets for HOBr.[7] The second-order rate constants for the reaction of HOBr with amino acid side chains span eight orders of magnitude. For most residues, HOBr reacts 30-100 times faster than HOCl.[5][15] A notable exception is cysteine and methionine, which react about 10-fold slower with HOBr than HOCl.[15] Conversely, the halogenation of tyrosine rings is approximately 5000-fold faster with HOBr.[6][15] This high rate of reaction with tyrosine leads to the formation of 3-bromotyrosine (3-Br-Tyr), a stable biomarker of HOBr-mediated oxidative stress.[12] The loss of function of proteins exposed to HOBr is often associated with the selective oxidation of histidine, tryptophan, and tyrosine residues, which can induce protein unfolding and aggregation.[7][16]

| Target Amino Acid Residue | Second-Order Rate Constant with HOBr (M⁻¹s⁻¹) at pH 7.4, 22°C |

| Cysteine (thiol) | ~ 1 x 10⁸ |

| Tryptophan | ~ 4.2 x 10⁵ |

| Methionine | ~ 3.5 x 10⁵ |

| Histidine | ~ 1 x 10⁵ |

| α-Amino group | ~ 1 x 10⁵ |

| Lysine | ~ 3.5 x 10² |

| Tyrosine (ring) | ~ 1.4 x 10² |

| Data summarized from Pattison et al., 2004.[15][17] |

Lipids

HOBr readily targets lipids, contributing to lipid peroxidation and membrane damage. It reacts much more extensively with the unsaturated fatty acid side chains of lipids and with lipid-soluble antioxidants (like α-tocopherol and ubiquinol) than HOCl.[18][19] Rate constants for reactions with models of unsaturated lipids and lipid-soluble antioxidants are 50-2000 fold greater for HOBr compared to HOCl.[10][18] This potent reactivity has significant implications for HOBr-mediated damage to cellular membranes and lipoproteins.[18][19]

| Target Lipid/Antioxidant Model | Second-Order Rate Constant with HOBr (M⁻¹s⁻¹) at pH 7.4, 22°C |

| Ubiquinol-0 (model for Coenzyme Q10) | 2.5 x 10⁶ |

| Phosphoryl-serine / -ethanolamine | ~ 1 x 10⁶ |

| Hydroquinone | 2.4 x 10⁵ |

| Trolox (model for Vitamin E) | 6.4 x 10⁴ |

| 3-Pentenoic acid (model of unsaturated lipid) | 1.1 x 10⁴ |

| Data summarized from Pattison et al., 2007.[18][19] |

Nucleic Acids and DNA Damage

HOBr can also damage nucleic acids. It has been shown to oxidize uracil to form 5-bromouracil, a mutagenic analogue of thymine.[13] This suggests a potential genotoxic role for HOBr in inflammatory contexts. However, compared to HOCl, HOBr appears to be less efficient at inducing oxidative DNA damage like the formation of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG).[20]

Signaling and Pathophysiological Consequences

The indiscriminate reactivity of HOBr translates into significant cellular and tissue-level consequences, primarily through the induction of cell death and the propagation of inflammatory responses.

Induction of Apoptosis

At sublethal concentrations, hypohalous acids can modulate cellular signaling. While direct studies on HOBr are emerging, related oxidants like HOCl are known to induce apoptosis through the activation of caspases.[9] Studies have confirmed that reagent HOBr and its secondary products, bromamines, can induce apoptosis in cell lines such as HL-60 leukemia cells.[1] This suggests that in an inflammatory setting, HOBr could contribute to the clearance of cells but also to pathological cell loss. The precise signaling pathways by which HOBr initiates apoptosis are an active area of research, but likely involve mitochondrial stress and the activation of the intrinsic apoptotic cascade, similar to other potent oxidants.

References

- 1. Role of thiocyanate, bromide and this compound in hydrogen peroxide-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A method for screening hypochlorous acid scavengers by inhibition of the oxidation of 5-thio-2-nitrobenzoic acid: application to anti-asthmatic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Simultaneous detection and quantification of 3-nitrotyrosine and 3-bromotyrosine in human urine by stable isotope dilution liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Therapeutic Strategies for Harnessing Human Eosinophils in Allergic Inflammation, Hypereosinophilic Disorders, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An LC-MS/MS method for the quantification of 3-bromotyrosine in plasma from patients diagnosed with eosinophilic esophagitis - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 7. Quantification of Modified Tyrosines in Healthy and Diabetic Human Urine using Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Hypochlorous acid causes caspase activation and apoptosis or growth arrest in human endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of the human leukocyte enzymes myeloperoxidase and eosinophil peroxidase by dapsone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The NF-κB activation pathways, emerging molecular targets for cancer prevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. go.drugbank.com [go.drugbank.com]

- 13. Inhibition of Myeloperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. NF-κB in Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 15. What are EPX inhibitors and how do they work? [synapse.patsnap.com]

- 16. Programmed cell life: anti-apoptotic signaling and therapeutic strategies for neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. An LC-MS/MS method for the quantification of 3-bromotyrosine in plasma from patients diagnosed with eosinophilic esophagitis - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 19. Myeloperoxidase: a target for new drug development? - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Lipoprotein oxidation and measurement of hydroperoxide formation in a single microtitre plate - PubMed [pubmed.ncbi.nlm.nih.gov]

The Endogenous Formation of Hypobromous Acid by Eosinophil Peroxidase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eosinophils are key granulocytes of the innate immune system, playing a critical role in host defense, particularly against parasitic infections, and are pathologically implicated in allergic diseases such as asthma. A central component of their effector function is the granule protein eosinophil peroxidase (EPO). Upon eosinophil activation, EPO is released and catalyzes the formation of potent antimicrobial and cytotoxic oxidants. This guide provides an in-depth examination of the enzymatic production of hypobromous acid (HOBr) by EPO, its physiological and pathological implications, and the experimental methodologies used for its investigation.

Introduction to Eosinophil Peroxidase and this compound

Eosinophil peroxidase (EPO) is a heme-containing enzyme and one of the most abundant proteins found within the secondary granules of eosinophils.[1][2] During an immune response, activated eosinophils degranulate, releasing EPO into the extracellular space.[3][4] Here, in the presence of hydrogen peroxide (H₂O₂) and halide ions, EPO generates powerful hypohalous acids.[1] While chloride (Cl⁻) is far more abundant in physiological fluids, EPO displays a marked preference for bromide (Br⁻) as a substrate, leading to the efficient production of this compound (HOBr).[5][6]

HOBr is a potent, short-lived oxidant that plays a dual role. It is a key microbicidal agent, contributing to host defense against pathogens.[7][8] However, its high reactivity also means it can inflict significant oxidative damage on host tissues if produced excessively or in inappropriate contexts, contributing to the pathophysiology of inflammatory conditions like asthma and eosinophilic esophagitis.[9][10][11][12] This document details the core mechanisms of HOBr formation and its subsequent biological impact.

The Enzymatic Pathway of this compound Formation

The generation of HOBr by EPO is a two-step process that is part of the broader halogenation cycle common to peroxidases.

-

Formation of EPO Compound I: The catalytic cycle begins with the reaction of the native ferric (Fe³⁺) form of EPO with one molecule of hydrogen peroxide (H₂O₂). This two-electron oxidation results in the formation of a highly reactive intermediate known as Compound I (EPO-I), a ferryl (Fe⁴⁺=O) species with a porphyrin π-cation radical.[13]

-

Oxidation of Bromide: Compound I then acts as a potent oxidant. It catalyzes the two-electron oxidation of a bromide ion (Br⁻) to produce this compound (HOBr). This reaction regenerates the native ferric state of the enzyme, allowing it to re-enter the catalytic cycle.[13]

The overall reaction can be summarized as:

H₂O₂ + Br⁻ + H⁺ —(EPO)→ HOBr + H₂O [1]

EPO's preference for bromide over the much more abundant chloride is a key feature. Even at physiological concentrations where chloride is over 1000 times more concentrated than bromide (approx. 100 mM Cl⁻ vs. 20-120 µM Br⁻), EPO preferentially utilizes bromide to generate HOBr.[5][14][15] Substantive oxidation of chloride by EPO occurs only at a pH below 6.5.[14]

Logical Flow of HOBr Production by EPO

References

- 1. JCI - Eosinophils generate brominating oxidants in allergen-induced asthma [jci.org]

- 2. Frontiers | The Biology of Eosinophils and Their Role in Asthma [frontiersin.org]

- 3. Eosinophils from Physiology to Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Posttranslational modification and heme cavity architecture of human eosinophil peroxidase—insights from first crystal structure and biochemical characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Bromide peroxidase - Wikipedia [en.wikipedia.org]

- 7. academic.oup.com [academic.oup.com]

- 8. Bactericidal activity of eosinophil peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Eosinophil peroxidase produces this compound in the airways of stable asthmatics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Eosinophils generate brominating oxidants in allergen-induced asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Measurement of Inflammation in Eosinophilic Esophagitis Using an Eosinophil Peroxidase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Spectral and kinetic studies on the formation of eosinophil peroxidase compound I and its reaction with halides and thiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

In-Depth Technical Guide: Thermodynamic Data for the Formation of Hypobromous Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic data for the formation of gaseous hypobromous acid (HOBr). It includes a compilation of key thermodynamic parameters, detailed experimental methodologies for their determination, and a conceptual workflow for the experimental setup.

Core Thermodynamic Data

The formation of this compound from its constituent elements in their standard states can be represented by the following reaction:

½ H₂(g) + ½ Br₂(l) + ½ O₂(g) → HOBr(g)

The key thermodynamic parameters for this reaction, namely the standard enthalpy of formation (ΔH°f), standard molar entropy (S°), and standard Gibbs free energy of formation (ΔG°f), are crucial for understanding the stability and reactivity of this compound.

Quantitative Thermodynamic Data for this compound (HOBr, g)

The following table summarizes the available quantitative data for the standard enthalpy of formation, standard molar entropy, and standard Gibbs free energy of formation of gaseous this compound at 298.15 K.

| Thermodynamic Quantity | Value | Units | Source |

| Standard Enthalpy of Formation (ΔH°f) | |||

| -62.18 ± 0.59 | kJ/mol | Active Thermochemical Tables (ATcT)[1] | |

| -56.1 ± 2.0 | kJ/mol | Theoretical Calculation | |

| -58.2 ± 1.8 | kcal/mol | Experimental Determination | |

| Standard Molar Entropy (S°) | |||

| 248.9 | J/mol·K | Computationally Derived | |

| Standard Gibbs Free Energy of Formation (ΔG°f) | |||

| -60.7 | kJ/mol | Calculated |

Note on Gibbs Free Energy Calculation: The standard Gibbs free energy of formation was calculated using the equation ΔG°f = ΔH°f - TΔS°f, where T = 298.15 K. The standard entropy change of formation (ΔS°f) was determined using the standard molar entropies of the reactants and products.

Standard Molar Entropies of Constituent Elements (at 298.15 K)

| Substance | Standard Molar Entropy (S°) | Units | Source |

| H₂(g) | 130.7 | J/mol·K | [2][3] |

| Br₂(l) | 152.23 | J/mol·K | [4][5][6] |

| O₂(g) | 205.138 | J/mol·K | [1][7] |

Experimental Protocols

The determination of thermodynamic data for a transient species like this compound requires specialized experimental techniques. The following sections outline the methodologies for the synthesis of gaseous HOBr and its analysis using photoionization mass spectrometry.

Synthesis of Gaseous this compound

A common method for the preparation of pure, gas-phase this compound involves the reaction of bromine vapor with a heated mixture of mercury(II) oxide and mercury(II) bromide.

Materials:

-

Mercuric oxide (HgO), reagent grade

-

Mercuric bromide (HgBr₂), reagent grade

-

Bromine (Br₂), liquid

-

Inert gas (e.g., Argon or Helium)

-

Glass reaction tube

-

Tube furnace

-

Cold trap (e.g., liquid nitrogen bath)

-

Vacuum line

Procedure:

-

A mixture of HgO and HgBr₂ is prepared and packed into a glass reaction tube.

-

The reaction tube is placed in a tube furnace and connected to a vacuum line.

-

The system is evacuated to remove air and moisture.

-

A slow flow of inert gas is passed over liquid bromine to carry bromine vapor into the reaction tube.

-

The tube furnace is heated to a temperature of approximately 130-150 °C.

-

At this temperature, the bromine vapor reacts with the heated HgO/HgBr₂ mixture to produce gaseous HOBr.

-

The product stream, containing HOBr, unreacted bromine, and the inert carrier gas, is passed through a cold trap maintained at a temperature low enough to condense unreacted bromine but allow the more volatile HOBr to pass through.

-

The purified gaseous HOBr is then directed into the ionization chamber of the mass spectrometer.

Photoionization Mass Spectrometry for Thermodynamic Data Determination

Photoionization mass spectrometry is a powerful technique for studying the thermochemistry of transient species. It involves ionizing the molecule of interest with a tunable monochromatic light source and then analyzing the resulting ions with a mass spectrometer.

Instrumentation:

-

Tunable vacuum ultraviolet (VUV) light source (e.g., synchrotron radiation or laser-based source)

-

Flow tube reactor for the synthesis and introduction of the transient species

-

Molecular beam sampling system

-

Time-of-flight (TOF) mass spectrometer

-

Ion detector

Procedure:

-

Generation and Introduction of HOBr: Gaseous HOBr, synthesized as described above, is introduced into the photoionization region of the mass spectrometer. A molecular beam is formed by expanding the gas mixture through a small orifice into a vacuum chamber, which cools the molecules and simplifies the resulting spectra.

-

Photoionization: The molecular beam is crossed with a tunable VUV photon beam. The energy of the photons is scanned, and the ion signal at the mass-to-charge ratio (m/z) corresponding to the HOBr⁺ ion is monitored.

-

Data Acquisition: The ion signal is recorded as a function of the photon energy, generating a photoionization efficiency (PIE) curve.

-

Determination of Ionization Energy: The adiabatic ionization energy (IE) of HOBr is determined from the onset of the PIE curve. This corresponds to the energy required to remove an electron from the highest occupied molecular orbital of the neutral molecule to form the ground state of the ion.

-

Determination of Enthalpy of Formation: The appearance energy (AE) of fragment ions can also be measured. For example, by measuring the appearance energy of the Br⁺ fragment from HOBr, and knowing the ionization energy of Br and the enthalpy of formation of the other neutral fragment (OH), the bond dissociation energy of the HO-Br bond can be determined. This information, combined with the known enthalpies of formation of the constituent atoms, allows for the calculation of the enthalpy of formation of HOBr.

Mandatory Visualization

The following diagram illustrates the logical workflow of the experimental setup for determining the thermodynamic data of this compound.

References

- 1. brainly.com [brainly.com]

- 2. brainly.com [brainly.com]

- 3. Solved: The standard molar entropy of H2(g) is S∘= 130.7J mol−1 K−1 at 298K. Use this value, toget [Chemistry] [gauthmath.com]

- 4. Solved Given that the standard molar entropy at 298 K, Sm | Chegg.com [chegg.com]

- 5. brainly.com [brainly.com]

- 6. Solved The standard molar entropy for liquid bromine (Br2) | Chegg.com [chegg.com]

- 7. Solved The standard entropy of O2(g) at 298.15 K and 1 | Chegg.com [chegg.com]

Unveiling Hypobromous Acid: A Technical Guide to its Historical Discovery and Initial Characterization

For Immediate Release

This technical guide provides an in-depth exploration of the historical discovery and initial scientific studies of hypobromous acid (HOBr). Tailored for researchers, scientists, and professionals in drug development, this document meticulously outlines the foundational experiments that first brought this reactive bromine species to light, presenting the available data and methodologies from the nascent stages of its scientific journey.

Executive Summary

The discovery of this compound is intrinsically linked to the groundbreaking work on halogens in the early 19th century, spearheaded by French chemist Antoine Jérôme Balard. Following his celebrated discovery of the element bromine in 1826, Balard's subsequent investigations into the chemical properties of this new element and its parallels with chlorine laid the crucial groundwork for the identification of its oxygenated acid. This guide will detail the logical progression from the isolation of bromine to the synthesis and characterization of this compound, providing a historical context for its significance in the field of chemistry.

Historical Discovery

The journey to understanding this compound began with the isolation of its constituent halogen, bromine. In 1826, Antoine Jérôme Balard, a French chemist, identified bromine while investigating the salt marshes of Montpellier.[1] He noted the element's chemical behavior was intermediate between that of chlorine and iodine.

While Balard's 1834 publication in Annales de Chimie et de Physique is renowned for its detailed account of the discovery of hypochlorous acid, the principles and methods described were directly applicable to bromine.[1] Given Balard's explicit comparisons of the chemical reactivities of chlorine and bromine, the scientific community of the era quickly recognized the existence of the analogous this compound. French scientific literature of the period began to refer to "acide hypobromeux" (this compound), indicating its conceptual, if not immediately experimentally detailed, discovery alongside its chlorinated counterpart.

Initial Synthesis and Experimental Protocols

The primary method for the initial synthesis of this compound was analogous to the one Balard detailed for hypochlorous acid in 1834.[1] This involved the reaction of elemental bromine with an aqueous suspension of mercury(II) oxide.

Synthesis of this compound via the Mercury(II) Oxide Method

Objective: To prepare an aqueous solution of this compound.

Materials:

-

Elemental Bromine (Br₂)

-

Mercury(II) Oxide (HgO), finely powdered

-

Distilled Water

Experimental Protocol:

-

A dilute suspension of finely powdered red mercury(II) oxide in distilled water was prepared.

-

Elemental bromine was then added to this aqueous suspension.

-

The mixture was agitated, likely by shaking, to facilitate the reaction between the bromine and the mercury(II) oxide.

-

The reaction proceeds according to the following equation: 2Br₂ + 2HgO + H₂O → HgBr₂·HgO + 2HOBr

-

The insoluble mercury oxybromide (HgBr₂·HgO) would precipitate out of the solution, leaving an aqueous solution of this compound.

This pioneering experimental workflow is depicted in the diagram below.

Initial Studies and Characterization

The initial characterization of this compound in the 19th century was qualitative, focusing on its observable properties and its parallels to the more extensively studied hypochlorous acid. Quantitative data from this period is scarce due to the limitations of analytical techniques at the time.

Observed Properties

Early studies of the aqueous solution of this compound would have noted the following properties:

| Property | Observation |

| Color | The resulting solution, after the removal of the precipitate, would have been observed to be a pale yellow. |

| Odor | A characteristic odor, similar to that of bromine water but distinct, would have been present, indicative of the volatile nature of the acid. |

| Bleaching Ability | Consistent with the properties of other halogen-based bleaching agents, the solution of this compound would have demonstrated the ability to decolorize organic dyes. |

| Instability | Early researchers would have noted the transient nature of the solution, with its bleaching power diminishing over time, suggesting the inherent instability of the acid. |

The logical relationship for the initial characterization is outlined below.

Conclusion

The discovery and initial studies of this compound were a direct and logical consequence of the discovery of bromine by Antoine Jérôme Balard. By applying the same experimental principles he used for chlorine, Balard and his contemporaries were able to synthesize and perform a preliminary characterization of this new acid. Although the early work was primarily qualitative, it laid the essential foundation for over a century of subsequent research that has elucidated the significant role of this compound in both chemical synthesis and biological systems. This historical perspective is crucial for modern researchers seeking to understand the fundamental properties of this important reactive species.

References

A Theoretical Exploration of Hypobromous Acid's Molecular Orbitals: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the theoretical calculations of the molecular orbitals of hypobromous acid (HOBr). It is designed to offer a deep dive into the electronic structure of this important, albeit unstable, halogen-containing compound. By understanding the arrangement and energies of its molecular orbitals, researchers can gain valuable insights into its reactivity, spectroscopic properties, and potential interactions in various chemical and biological systems.

Introduction to the Electronic Structure of HOBr

This compound (HOBr) is a weak and unstable acid with the chemical formula HOBr.[1] Its structure consists of a central oxygen atom single-bonded to a hydrogen and a bromine atom. The molecule possesses a bent geometry due to the presence of two lone pairs of electrons on the oxygen atom, leading to sp³ hybridization of the central oxygen atom. This arrangement results in a polar molecule.

The electronic structure of a molecule is fundamentally described by its molecular orbitals (MOs), which are mathematical functions describing the wave-like behavior of electrons in a molecule. These orbitals are formed from the linear combination of atomic orbitals (LCAO). The energy levels of these MOs and the distribution of electrons within them dictate the molecule's chemical properties and reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals primarily involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's stability and electronic excitation properties.[2]

Quantitative Analysis of HOBr Molecular Orbitals

Precise determination of molecular orbital energies is achieved through sophisticated computational chemistry methods. The following tables summarize the experimental and theoretical ionization energies for the highest occupied molecular orbitals of HOBr, which correspond to the negative of the orbital energies according to Koopmans' theorem.

Table 1: Experimental and Computed Vertical Ionization Energies (eV) for the Outermost Molecular Orbitals of HOBr

| Molecular Orbital | Experimental (PES) | Computed (OVGF) | Computed (G2) |

| 6a'' (HOMO) | 10.73 | 11.254 | 11.804 |

| 16a' (SHOMO) | 11.56 | - | - |

Data sourced from "Vacuum synthesis and determination of the ionization energies of different molecular orbitals for BrOBr and HOBr" by Lee et al.

Table 2: Characterization of the Highest Occupied Molecular Orbitals of HOBr

| Molecular Orbital | Symmetry | Primary Atomic Orbital Contribution | Bonding/Non-bonding Character |

| 6a'' (HOMO) | a'' | Br (4p) | Non-bonding (lone pair on Br) |

| 16a' (SHOMO) | a' | O (2p), Br (4p) | σ-bonding (O-Br) |

The Highest Occupied Molecular Orbital (HOMO) of HOBr is primarily composed of a non-bonding p-orbital on the bromine atom. The Second Highest Occupied Molecular Orbital (SHOMO) has significant contributions from both oxygen and bromine p-orbitals, forming the O-Br sigma bond.

Experimental Protocols: Computational Methodology

The theoretical data presented in this guide are derived from ab initio molecular orbital calculations. These methods solve the Schrödinger equation without empirical parameters, providing a rigorous theoretical foundation. Below are the detailed methodologies representative of those used to calculate the molecular orbitals of HOBr.

Ab Initio Methods

Ab initio calculations are based on first principles of quantum mechanics. Several levels of theory are commonly employed, with varying degrees of accuracy and computational cost.

-

Hartree-Fock (HF) Theory: This is a fundamental ab initio method that approximates the many-electron wavefunction as a single Slater determinant. It provides a good starting point for more advanced calculations but neglects electron correlation.

-

Møller-Plesset Perturbation Theory (MP2): This method improves upon Hartree-Fock by including electron correlation effects through perturbation theory, typically to the second order (MP2). It offers a good balance between accuracy and computational expense for many systems.

-

Coupled Cluster (CC) Theory: Coupled cluster methods are highly accurate techniques that include electron correlation to a high degree. CCSD(T), which includes single, double, and a perturbative treatment of triple excitations, is often considered the "gold standard" in computational chemistry for its accuracy.

-

Outer Valence Green's Function (OVGF) Method: This method is specifically designed for the accurate calculation of ionization potentials and electron affinities.

Basis Sets

The accuracy of ab initio calculations is also highly dependent on the choice of the basis set, which is a set of mathematical functions used to build the molecular orbitals.

-

Pople-style basis sets (e.g., 6-311G ): These are widely used basis sets that offer a good compromise between accuracy and computational cost. The "6-311G" notation indicates a split-valence basis set with a specific number of functions for core and valence electrons. The asterisks denote the inclusion of polarization functions, which are necessary for accurately describing the anisotropic electron distribution in molecules like HOBr.

-

Correlation-consistent basis sets (e.g., aug-cc-pVTZ): Developed by Dunning and coworkers, these basis sets are designed to systematically converge towards the complete basis set limit. The "aug" prefix indicates the addition of diffuse functions, which are important for describing anions and weak interactions. "cc-pVTZ" stands for correlation-consistent polarized Valence Triple-Zeta.

A Typical Computational Workflow

The following diagram illustrates a typical workflow for the theoretical calculation of HOBr molecular orbitals.

Signaling Pathways and Logical Relationships

The theoretical investigation of molecular orbitals provides fundamental data that can be integrated into broader models of chemical reactivity and biological interactions. For instance, the energies and shapes of the frontier molecular orbitals (HOMO and LUMO) are critical in predicting the pathways of chemical reactions.

The following diagram illustrates the logical relationship between the theoretical calculation of molecular orbitals and the prediction of a molecule's reactivity, a key aspect in fields like drug development.

Conclusion

The theoretical calculation of molecular orbitals provides a powerful lens through which to understand the electronic structure and reactivity of this compound. By employing high-level ab initio methods and appropriate basis sets, it is possible to obtain accurate values for molecular orbital energies and to characterize their compositions. This information is invaluable for researchers in various fields, from atmospheric chemistry to drug design, enabling a more profound understanding of the fundamental properties of this reactive molecule. The continued development of computational methodologies promises even greater accuracy and insight into the complex world of molecular electronics.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Hypobromous Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypobromous acid (HOBr) is a weak, unstable acid that serves as a valuable reagent in various chemical transformations. It is a potent electrophile and oxidizing agent, finding applications in the synthesis of bromohydrins, α-bromo ketones, and other brominated organic compounds.[1][2] Due to its inherent instability, this compound is typically prepared in situ or as an aqueous solution for immediate use in the laboratory.[3] This document provides detailed protocols for the synthesis of this compound, along with a summary of quantitative data for different preparatory methods.

Data Presentation: Comparison of Synthesis Methods

The selection of a synthetic method for this compound depends on the desired concentration, purity, and the specific application. The following table summarizes key quantitative data for several common laboratory-scale synthesis methods.

| Synthesis Method | Reactants | Typical Concentration of HOBr | Yield/Conversion | Key Conditions | Notes |

| Reaction with Metal Oxides/Salts [1] | Bromine water (Br₂), Mercuric Oxide (HgO) or Silver Salts (e.g., AgNO₃, Ag₂O) | 0.1 - 0.25%[1] | ~100% conversion of bromide[4] | Shaking/stirring at room temperature; distillation under reduced pressure.[1] | A classic method. The use of silver salts can lead to the formation of a corresponding mineral acid.[1] Stability can be influenced by the choice of the silver salt.[1] |

| In situ Generation from N-Bromosuccinimide (NBS) [1][5] | N-Bromosuccinimide (NBS), Water | Not typically isolated | Not applicable | Reaction occurs in the presence of the substrate to be brominated.[1] | A convenient method for generating HOBr for immediate consumption in a reaction, particularly in the synthesis of bromohydrins.[1] |

| Reaction of Bromine with Alkali and Stabilizer [6] | Bromine, Water, Alkali Hydroxide, Sulfamic Acid | Up to 25 wt% Br₂ added[6] | High | Inert gas atmosphere, 0-25 °C.[6] | Produces a stabilized this compound composition with excellent storage stability.[6] |

| Reaction of Hypochlorous Acid with Bromide [7] | Hypochlorous acid (HOCl) or its salt, Bromide salt (e.g., NaBr, KBr) | 700 - 3000 ppm[4] | Substantially 100%[4] | Controlled pH (critical), Br/Cl mole ratio.[4] | Can be used to generate stabilized stock solutions.[8][9] |

| Reaction of Hydrogen Bromide with Bleach [10] | Hydrogen Bromide (HBr), Sodium Hypochlorite (NaOCl) | 100 - 300 ppm as bromine[10] | Rapid and efficient[10] | In-line or batch mixing in water; resulting pH of 6.9-7.4.[10] | A straightforward method for preparing dilute solutions for disinfection and other applications.[10] |

| Disproportionation of Bromine in Water [3][11] | Bromine (Br₂), Water (H₂O) | Dependent on Br₂ solubility | Equilibrium reaction | Simple dissolution of bromine in water. | An equilibrium is established, also forming hydrobromic acid (HBr).[3][11] |

Experimental Protocols

This section provides a detailed methodology for the synthesis of a this compound solution using silver nitrate, a well-established laboratory method.

Protocol 1: Synthesis of this compound via Reaction of Bromine with Silver Nitrate

This protocol is adapted from the method described by Kretzschmar.[1]

Materials:

-

Bromine (Br₂)

-

Silver nitrate (AgNO₃)

-

Distilled water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Distillation apparatus (including a condenser and receiving flask)

-

Vacuum pump

-

Ice bath

-

Apparatus for purging with air

Procedure:

-

Preparation of Silver Nitrate Solution: Prepare a solution of silver nitrate in distilled water in a round-bottom flask.

-

Addition of Bromine: While stirring, add an excess of bromine to the silver nitrate solution. The reaction will produce this compound and a precipitate of silver bromide (AgBr), along with nitric acid.[1] Reaction: Br₂ + AgNO₃ + H₂O → HOBr + AgBr + HNO₃[1]

-

Distillation: Assemble the distillation apparatus. The receiving flask should be cooled in an ice bath.

-

Vacuum Distillation: Distill the mixture at 25 °C under a reduced pressure of 12 mm Hg.[1] This allows for the separation of the volatile this compound from the less volatile components and the silver bromide precipitate.

-

Debromination: The distillate will be a pale yellow liquid containing this compound and may have traces of unreacted bromine.[1] To remove the excess bromine, purge a current of air through the solution.

-

Storage: Store the resulting this compound solution in a dark, cool place. Note that aqueous solutions of this compound are unstable and will decompose over time.[12]

Expected Outcome:

This procedure is reported to yield a pale yellow liquid with a jasmine-like odor, containing approximately 0.1 to 0.25% this compound.[1]

Visualizations

Experimental Workflow for this compound Synthesis

The following diagram illustrates the key steps in the synthesis of this compound using the silver nitrate method.

Caption: Workflow for the synthesis of this compound.

Logical Relationship of In Situ Generation

This diagram illustrates the concept of in situ generation of this compound from N-bromosuccinimide for immediate use in a chemical reaction.

Caption: In situ generation and reaction of this compound.

References

- 1. ir.csmcri.res.in [ir.csmcri.res.in]

- 2. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. US5516501A - Process for the preparation of aqueous solutions of bromine based disinfectants - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. WO2015029504A1 - Method for producing stabilized this compound composition, stabilized this compound composition, and slime inhibition method for separation membrane - Google Patents [patents.google.com]

- 7. US7785559B2 - Method of forming this compound in aqueous system - Google Patents [patents.google.com]

- 8. EP1373135B1 - Stabilised this compound solutions - Google Patents [patents.google.com]

- 9. US7033510B2 - Stabilized this compound solutions - Google Patents [patents.google.com]

- 10. envirotech.com [envirotech.com]

- 11. This compound Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]

- 12. cdnsciencepub.com [cdnsciencepub.com]

Application Notes and Protocols for the Quantification of Hypobromous Acid

These application notes provide detailed protocols and comparative data for various analytical methods to quantify hypobromous acid (HOBr), a significant reactive oxygen species. The information is intended for researchers, scientists, and professionals in drug development and related fields.

Introduction to this compound Analysis

This compound (HOBr) is a weak, unstable acid that plays a crucial role as an oxidizing and brominating agent in various chemical and biological systems.[1][2] It is produced endogenously in vertebrates by eosinophils and neutrophils as part of the immune response.[1] Due to its high reactivity and short lifespan, accurate quantification of HOBr can be challenging, especially at the low concentrations found in biological systems.[3][4] This document outlines and compares several analytical techniques for the determination of HOBr concentration.

Fluorescent Probe-Based Quantification

Fluorescent probes have emerged as powerful tools for detecting and quantifying HOBr due to their high sensitivity, excellent spatiotemporal resolution, and suitability for in vivo imaging.[3][4][5][6] These methods are based on the specific reaction of a probe molecule with HOBr, leading to a measurable change in its fluorescent properties.

Quantitative Data Summary

The following table summarizes the performance characteristics of several recently developed fluorescent probes for HOBr detection.

| Probe Name/Reference | Detection Limit (LOD) | Linear Range | Response Time | pH Range | Notes |

| Probe 3 (Se-BODIPY)[3] | Not specified | Not specified | 60 min | Not specified | Ratiometric probe with high selectivity over other ROS. |

| Probe 4 (Coumarin-based)[3] | 30.6 nM | Not specified | < 30 s | 7.0 - 8.0 | Good selectivity over other ROS, RNS, amino acids, and metal ions. |

| Probe 5 [3] | Not specified | Not specified | Not specified | 7.4 | Large red shift in emission wavelength upon reaction with HOBr. |

| Probe 6 [3] | 0.66 µM | Not specified | ~8 min | 4.0 - 8.0 | Successfully applied for monitoring HOBr in MCF-7 cells. |

| Probe 9 [3] | 1.8 ± 0.2 nM | Not specified | 30 s | 7.4 | Higher detection limit compared to probe 5. |

| Probe 10 & 11 [3] | 33.5 nM & 99 nM | Not specified | ~ seconds | Wide pH range | Good lysosome-targeting affinity and low cytotoxicity. |

| Probe 13 [3] | 3.8 nM | 1.0–5.0 μM | < 2 s | 4.0 - 9.0 | Extremely fast response and high sensitivity. |

| NH-HOBr[7] | 15 nM | Not specified | ≤ 5 s | Not specified | Two-photon probe for in situ imaging in living systems. |

General Experimental Protocol for Fluorescent Probe Analysis

This protocol provides a general workflow for the quantification of HOBr using a fluorescent probe. Specific parameters such as excitation/emission wavelengths and incubation times should be optimized for the particular probe being used.

Materials:

-

Fluorescent probe specific for HOBr

-

This compound standard solution (freshly prepared)

-

Phosphate-buffered saline (PBS) or other appropriate buffer

-

Fluorometer or fluorescence microscope

-

Black microplates (for fluorometer measurements)

-

Samples for analysis

Protocol:

-

Probe Preparation: Prepare a stock solution of the fluorescent probe in a suitable solvent (e.g., DMSO). Further dilute the stock solution with the assay buffer to the desired working concentration.

-

Standard Curve Generation:

-

Prepare a series of HOBr standard solutions of known concentrations in the assay buffer.

-

Add the fluorescent probe working solution to each standard solution and to a blank (buffer only).

-

Incubate the solutions for the time specified for the probe, protected from light.

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

-

Plot the fluorescence intensity (or the ratio of intensities for ratiometric probes) against the HOBr concentration to generate a standard curve.

-

-

Sample Analysis:

-

Add the fluorescent probe working solution to the samples.

-